N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide
Description
N-[2-(Pyridin-2-yl)ethyl]piperidine-4-carboxamide is a piperidine-derived compound featuring a pyridin-2-yl ethyl substituent. Its molecular formula is C₁₃H₁₈N₃O (free base), with a hydrochloride salt form (C₁₃H₂₁Cl₂N₃O, MW 306.23) . This compound has been synthesized as a key intermediate or target structure in medicinal chemistry, particularly in the development of antiviral and enzyme inhibitors. Its structural flexibility allows for modifications that influence pharmacological properties, such as solubility and binding affinity.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C13H19N3O/c17-13(11-4-8-14-9-5-11)16-10-6-12-3-1-2-7-15-12/h1-3,7,11,14H,4-6,8-10H2,(H,16,17) |
InChI Key |
KATRWXYLOHRBHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NCCC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Example:
Reaction: 2-bromopyridine + ethylpiperidine derivative → N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide
This step can be optimized by employing Grignard reagents at ambient temperature, which simplifies handling and avoids the need for cryogenic conditions, as highlighted in.
Amide Bond Formation
The core amide linkage is formed via peptide coupling between the carboxylic acid or activated acid intermediate and the amine component:
Carboxylic acid activation : Using coupling agents such as HATU , EDC , or DCC , the carboxylic acid is activated to facilitate nucleophilic attack by the amine.
Amide coupling : The activated acid reacts with piperidine-4-amine or its derivatives, forming the desired This compound .
Example:
Carboxylic acid + HATU + DIPEA → Activated ester
Activated ester + piperidine-4-amine → Amide product
This step is critical for ensuring high yield and purity, often optimized by controlling solvent conditions and temperature.
Heterocyclic Ring Cyclization and Final Functionalization
In some synthetic routes, the pyridine ring is constructed via cyclization of enaminones or related intermediates, followed by functionalization to attach the linker:
Pyrimidine or pyridine ring cyclization : Using enaminones and guanidine derivatives under reflux in suitable solvents (e.g., DMSO), as described in, allows for heterocycle formation.
Substituent modifications : Alkylation or acylation steps introduce specific substituents on the heterocyclic ring, tailoring biological activity.
Purification and Characterization
Purification typically involves:
Column chromatography using silica gel with solvent systems such as petroleum ether/ethyl acetate or dichloromethane/methanol.
Recrystallization from suitable solvents to obtain high-purity crystalline products.
Characterization via NMR, IR, MS, and X-ray crystallography to confirm structure and purity.
Data Table: Summary of Key Synthetic Steps
Chemical Reactions Analysis
Types of Reactions
N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) are employed.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the pyridine substituent significantly impacts synthetic efficiency. For example, the pyridin-4-yl derivative (27g) achieved an 80% yield, while the pyridin-2-yl analog (27i) yielded only 10% . Steric hindrance or electronic effects at the 2-position may hinder coupling reactions.
- Biological Activity : Bulky substituents (e.g., naphthyl, indole-carbonyl) correlate with antiviral activity. The target compound lacks these groups, suggesting it may serve as a scaffold rather than a bioactive agent .
Pharmacological and Physicochemical Properties
Solubility and Stability
- Target Compound : The hydrochloride salt form (MW 306.23) enhances aqueous solubility compared to neutral analogs .
- Analog Comparisons: UK-432097 (MW 777.87): A complex derivative with a pyridin-2-yl piperidine group. N-[2-(2-Fluorophenyl)ethyl]piperidine-4-carboxamide HCl (MW ~350): Fluorine substitution improves metabolic stability but reduces solubility compared to pyridin-2-yl derivatives .
Binding Interactions
- Pyridin-2-yl vs. In contrast, pyridin-4-yl derivatives may exhibit weaker binding due to altered geometry .
- Bulkier Groups : Naphthyl or fluorobenzyl substituents (e.g., in SARS-CoV-2 inhibitors) likely enhance hydrophobic interactions with viral proteases .
Biological Activity
N-[2-(pyridin-2-yl)ethyl]piperidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by a piperidine ring with a carboxamide functional group and a pyridine moiety. Its molecular formula contributes to its unique biological properties, which are under investigation for various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 222.30 g/mol |
| Structural Features | Piperidine ring, carboxamide group, pyridine substituent |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action involves:
- Enzyme Modulation : The compound has been shown to inhibit specific enzymes, potentially affecting pathways involved in inflammation and cancer progression .
- Receptor Interaction : It may also act on G-protein-coupled receptors (GPCRs), influencing neurotransmitter release and cellular signaling pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, it showed significant inhibition of cell proliferation in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with caspase pathways, particularly caspase-3 activation, which is crucial for programmed cell death .
Cardiovascular Effects
In animal models, this compound has been evaluated for its cardiovascular effects:
- Blood Pressure Regulation : Oral administration in spontaneously hypertensive rats resulted in a significant reduction in blood pressure without causing reflex tachycardia, suggesting a novel mechanism distinct from traditional calcium channel blockers .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of piperidine-4-carboxamide and evaluated their biological activities. Among them, this compound exhibited promising results in lowering blood pressure and inhibiting cancer cell growth .
- Computer-Aided Drug Design : Computational studies have predicted that modifications to the compound could enhance its bioactivity against specific targets like kinases and proteases involved in tumor growth and metastasis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
